molecular formula C6H4BrClIN B2453094 3-Bromo-2-chloro-6-iodoaniline CAS No. 1695342-13-2

3-Bromo-2-chloro-6-iodoaniline

Cat. No.: B2453094
CAS No.: 1695342-13-2
M. Wt: 332.36
InChI Key: CNEJZLKHHOWLBQ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-iodoaniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-iodoaniline typically involves multiple steps, starting from aniline derivatives. One common method involves the sequential halogenation of aniline. The process begins with the bromination of aniline to form 4-bromoaniline. This intermediate is then chlorinated to yield 4-bromo-2-chloroaniline. Finally, iodination is carried out using iodine monochloride in the presence of acetic acid to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-iodoaniline undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of halogen substituents on the benzene ring makes it susceptible to further electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Further halogenated derivatives.

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation and Reduction: Nitroaniline or reduced aniline derivatives.

Scientific Research Applications

3-Bromo-2-chloro-6-iodoaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-iodoaniline involves its interaction with various molecular targets. The halogen substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The amino group can form hydrogen bonds with target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-iodoaniline: Similar structure but lacks the chlorine substituent.

    2-Chloro-6-iodoaniline: Similar structure but lacks the bromine substituent.

    3-Bromo-2,4-dichloroaniline: Similar structure but lacks the iodine substituent.

Uniqueness

3-Bromo-2-chloro-6-iodoaniline is unique due to the presence of all three halogen substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-chloro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEJZLKHHOWLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695342-13-2
Record name 3-bromo-2-chloro-6-iodoaniline
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